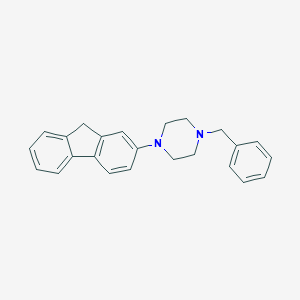
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is a heterocyclic compound that features a naphthylmethyl group attached to an oxadiazole ring, which is further substituted with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated derivatives of the naphthylmethyl group.
Applications De Recherche Scientifique
5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially disrupting their function. The oxadiazole ring may interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2-thiol: Lacks the naphthylmethyl group, making it less hydrophobic and potentially less bioactive.
5-(Phenylmethyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group, which may affect its electronic properties and reactivity.
Uniqueness: 5-(1-NAPHTHYLMETHYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE is unique due to the presence of the naphthylmethyl group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields.
Propriétés
Formule moléculaire |
C13H10N2OS |
|---|---|
Poids moléculaire |
242.3g/mol |
Nom IUPAC |
5-(naphthalen-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H10N2OS/c17-13-15-14-12(16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,15,17) |
Clé InChI |
YLRFXLNGPBLJIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![N,N-dimethyl-N-{2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B373965.png)
![1-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine](/img/structure/B373966.png)


![N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine](/img/structure/B373972.png)

![5-{3-(4-Bromoanilino)-2-[(4-bromoanilino)(2-furyl)methyl]-2-propenylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B373978.png)
![3-({[(2-Carboxyethyl)sulfanyl][4-(dimethylamino)phenyl]methyl}sulfanyl)propanoic acid](/img/structure/B373979.png)
![14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
![1-Cyano-4-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B373982.png)
![quinuclidin-3-one O-[2-(dimethylamino)ethyl]oxime](/img/structure/B373984.png)
![1-methyl-4-(7-(1-methyl-4-piperidinyl)thieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B373985.png)

